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Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215

An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of INJ-39758979
Dihydrochloride

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G
protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to
explore the therapeutic potential of H4R modulation, this compound has been a critical tool in
both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity
over other histamine receptor subtypes and a broad range of other molecular targets make it a
valuable research probe.[5][6] This document provides a detailed overview of the selectivity
profile of INJ-39758979, including its binding affinities, functional activities, and the
methodologies used for their determination.

Quantitative Selectivity Profile

The selectivity of INJ-39758979 is characterized by its high affinity for the histamine H4
receptor across multiple species and substantially lower affinity for other histamine receptors
(H1, H2, and H3) and a wide panel of other targets.

Table 1: Histamine Receptor Binding Affinity (Ki) of INJ-
39758979
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H4 Receptor Ki H1 Receptor Ki H2 Receptor Ki H3 Receptor Ki

Species (nM) (nM) (nM) (nM)
Human 125+26[1][2]  >1,000[6] >1,000[6] 1,043[6]
Mouse 5.3[5][7][8]

Monkey 25[5][7][€]

Rat 188[5][7][€]

Guinea Pig 306[5][7][8][9]

Dog >10,000[5][7][€]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pA2) of INJ-
39758979 at the H4 Receptor

The pA2 value represents the negative logarithm of the molar concentration of an antagonist
that produces a two-fold shift to the right in an agonist's concentration-response curve. Itis a
measure of the functional potency of an antagonist.

Species pA2 Value
Human 7.9[5][7][8]
Mouse 8.3[5][71[8]
Monkey 7.5[5][7]8]
Rat 7.2[5][71[8]

Table 3: Off-Target Selectivity Screening

JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad
panel of other molecular targets.
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Number of Targets

Target Class Activity

Screened
Receptors, lon Channels, 48 No significant activity at 1
Transporters UM[6]

No significant activity at 10
HM[6]

Kinases 66

This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with
greater than 80-fold selectivity over other histamine receptors and minimal interaction with a
wide range of other biologically relevant targets.[1]

Signaling Pathway and Experimental Workflows
Histamine H4 Receptor Signhaling

The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by
an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the Gai
subunit, leading to its dissociation from the GBy dimer. The activated Gai subunit then inhibits
the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP
(CAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and
preventing agonist-induced signaling.
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Prepare Assay Plate:
- Receptor Membranes
- [*H]Radioligand (Fixed Conc.)
- JNJ-39758979 (Varying Conc.)

Y

Incubate to Reach Equilibrium
(e.g., 60 min @ 30°C)
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Rapid Vacuum Filtration
(Separates Bound from Free Ligand)

Y
Wash Filters with
Ice-Cold Buffer
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Quantify Radioactivity
(Scintillation Counting)

Y

Data Analysis:
Calculate IC50 and Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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